molecular formula C18H12N4O4S2 B2660422 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 898449-64-4

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2660422
CAS No.: 898449-64-4
M. Wt: 412.44
InChI Key: VAEWZSLYFODMOV-UHFFFAOYSA-N
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Description

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiophene ring, and an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Introduction of the Nitro Group: : Nitration of the benzo[b]thiophene ring is usually performed using a mixture of concentrated nitric acid and sulfuric acid.

  • Coupling Reactions: : The final coupling of the oxadiazole derivative with the nitrobenzo[b]thiophene carboxylic acid can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the thiophene ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique combination of functional groups allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA or proteins, leading to cell death. The oxadiazole and thiophene rings can interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-benzo[b]thiophene-2-carboxamide: Lacks the nitro group, which may reduce its biological activity.

    N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-chlorobenzo[b]thiophene-2-carboxamide: Contains a chlorine atom instead of a nitro group, which can alter its reactivity and biological properties.

Uniqueness

The presence of both a nitro group and a thiophene ring in N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide makes it unique compared to similar compounds. This combination allows for a broader range of chemical reactions and potential biological activities, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S2/c1-27-13-4-2-3-10(8-13)17-20-21-18(26-17)19-16(23)15-9-11-7-12(22(24)25)5-6-14(11)28-15/h2-9H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEWZSLYFODMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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